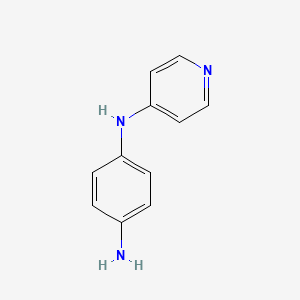

4-N-pyridin-4-ylbenzene-1,4-diamine

Beschreibung

4-N-Pyridin-4-ylbenzene-1,4-diamine is a benzene-1,4-diamine derivative substituted with a pyridin-4-yl group at the para position. This compound serves as a structural scaffold in medicinal chemistry and materials science due to its aromatic amine functionality, which enables diverse chemical modifications.

Eigenschaften

IUPAC Name |

4-N-pyridin-4-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFGRYYEROKAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301854 | |

| Record name | MLS002920717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60172-08-9 | |

| Record name | MLS002920717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-N-pyridin-4-ylbenzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine and 1,4-dibromobenzene. The reaction typically occurs in the presence of a palladium catalyst under an inert atmosphere, such as nitrogen or argon. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-N-pyridin-4-ylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halides or other electrophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitro derivatives or quinones.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-N-pyridin-4-ylbenzene-1,4-diamine has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.

Wirkmechanismus

The mechanism of action of 4-N-pyridin-4-ylbenzene-1,4-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting or modulating enzymatic activities. The compound’s molecular targets include metal-dependent enzymes and receptors, which are involved in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-N-pyridin-4-ylbenzene-1,4-diamine and its analogs:

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups: Pyridinyl (electron-withdrawing) and dimethylamino (electron-donating) substituents significantly alter electronic properties. For example, DBD exhibits AIE due to restricted intramolecular rotation in the solid state, whereas pyridinyl derivatives favor coordination chemistry .

- Biological Activity: Chloroquinoline-containing analogs (e.g., Nivaquine ) show antimalarial activity, while chloroquinoline-Schiff bases inhibit AKT1, a kinase involved in cancer progression .

Biologische Aktivität

4-N-Pyridin-4-ylbenzene-1,4-diamine, also known as N1-(pyridin-4-yl)benzene-1,4-diamine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHN

Molecular Weight : 216.24 g/mol

Structure : The compound features a benzene ring with a pyridine moiety and two amine groups, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt cellular processes in microorganisms.

- Antiviral Properties : Preliminary investigations suggest that this compound may inhibit viral replication. This activity is particularly relevant in the context of developing antiviral agents.

- Metal Complex Formation : The compound can form stable complexes with metal ions, enhancing its bioactivity. These metal complexes are being researched for potential applications in drug development.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes by binding to their active sites or altering their conformations. This can lead to inhibition of enzymatic activity critical for pathogen survival or proliferation.

- Signal Transduction Modulation : The compound may influence various signaling pathways within cells, potentially affecting processes such as apoptosis and cell cycle regulation.

- Gene Expression Alteration : By impacting gene expression, this compound can modify cellular responses to environmental stimuli or therapeutic agents.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Study B | Reported antiviral effects against influenza viruses in vitro, with IC50 values indicating effective inhibition at low concentrations. |

| Study C | Explored the formation of metal complexes that enhanced the compound's cytotoxicity against cancer cell lines. |

Mechanistic Insights

Research has employed various techniques to elucidate the mechanisms underlying the biological activities of this compound:

- Docking Studies : Molecular docking simulations suggest that this compound binds effectively to target proteins involved in disease pathways, indicating potential for therapeutic applications .

- Kinetic Studies : Kinetic assays have shown that this compound acts as a competitive inhibitor for certain enzymes, providing insights into its mode of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.